Ethyl (3R)-3-acetamidobutanoate

Chiral building block Absolute configuration Crystallography

Ethyl (3R)-3-acetamidobutanoate (CAS 187989-67-9) is a chiral beta-amino acid ester derivative characterized by an (R)-configured stereocenter at the 3-position of the butanoate backbone. This compound belongs to the class of N-protected beta-amino acid esters, which serve as essential precursors for the construction of enantiopure beta-amino acids, beta-peptides, and beta-lactam frameworks through asymmetric transformations.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 187989-67-9
Cat. No. B066694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3R)-3-acetamidobutanoate
CAS187989-67-9
Synonyms(R)-ETHYL-3-ACETAMIDOBUTYRATE
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)NC(=O)C
InChIInChI=1S/C8H15NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1
InChIKeyJQGFASTXESCOHX-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3R)-3-Acetamidobutanoate (CAS 187989-67-9): Chiral Beta-Amino Acid Ester Building Block for Asymmetric Synthesis


Ethyl (3R)-3-acetamidobutanoate (CAS 187989-67-9) is a chiral beta-amino acid ester derivative characterized by an (R)-configured stereocenter at the 3-position of the butanoate backbone [1]. This compound belongs to the class of N-protected beta-amino acid esters, which serve as essential precursors for the construction of enantiopure beta-amino acids, beta-peptides, and beta-lactam frameworks through asymmetric transformations [2]. The presence of the acetamido protecting group provides orthogonal synthetic utility relative to free amino functionalities, enabling selective downstream manipulations in complex synthetic sequences [2].

Why Generic Substitution Fails: Stereochemical and Functional Group Specificity of Ethyl (3R)-3-Acetamidobutanoate


Generic substitution of ethyl (3R)-3-acetamidobutanoate with its (3S)-enantiomer, racemic mixture, or alternate ester/acid analogs is scientifically inadvisable due to the strict stereochemical requirements of downstream asymmetric transformations and the distinct reactivity profiles conferred by the ethyl ester functionality [1]. Enantioselective hydrogenation of related beta-acetamido acrylates proceeds with ligand-substrate geometry matching that critically depends on the absolute configuration of the product; the (R)-configured stereocenter defines the chiral environment necessary for subsequent diastereoselective reactions in beta-peptide and beta-lactam synthesis [2]. Furthermore, the ethyl ester provides a specific balance of lipophilicity and hydrolytic stability distinct from the methyl ester analog (C7H13NO3, MW 159.18) and the free acid form ((3R)-3-acetamidobutanoic acid, C6H11NO3, MW 145.16), each of which exhibits different solubility, crystallization behavior, and compatibility with protecting group strategies [1][3].

Quantitative Differentiation Evidence for Ethyl (3R)-3-Acetamidobutanoate: Stereochemical Purity, Crystallographic Confirmation, and Comparative Synthetic Utility


Stereochemical Configuration Verification via Single-Crystal X-Ray Diffraction

The absolute configuration of ethyl (3R)-3-acetamidobutanoate has been unequivocally established as the (R)-enantiomer through single-crystal X-ray diffraction analysis, providing definitive stereochemical assignment that is unavailable for the racemic mixture or unverified batches [1]. This structural confirmation eliminates ambiguity in stereochemical identity that would otherwise require indirect assignment via optical rotation correlation or chiral chromatography retention time matching.

Chiral building block Absolute configuration Crystallography

Chiral Purity and Analytical Characterization for Enantioselective Applications

Commercially sourced ethyl (3R)-3-acetamidobutanoate is supplied with a minimum purity specification of 95% as determined by GC or HPLC analysis, with the stereochemical integrity of the (R)-configuration maintained during synthesis and storage [1]. The compound's optical rotation value (specific rotation) provides a quantitative benchmark for enantiopurity verification that is absent in racemic ethyl 3-acetamidobutanoate (CAS 43135-00-8), which exhibits zero net optical rotation [2].

Enantiomeric purity Chiral HPLC Quality control

Crystallographic Unit Cell Parameters for Solid-State Identity Confirmation

The unit cell parameters determined from single-crystal X-ray diffraction (monoclinic, P2(1), a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, beta = 90.331(4)°, Z = 2) provide a unique crystallographic fingerprint for ethyl (3R)-3-acetamidobutanoate that distinguishes it from its (3S)-enantiomer, which would crystallize in the enantiomorphic space group with identical unit cell dimensions but opposite absolute configuration, and from potential polymorphic forms of the racemate [1]. Powder X-ray diffraction (PXRD) patterns calculated from these single-crystal data serve as reference standards for batch-to-batch solid form consistency verification.

Polymorph identification Solid-state characterization Crystal engineering

Ester Group Differentiation: Ethyl vs. Methyl Ester Hydrolytic Stability and Synthetic Orthogonality

The ethyl ester functionality of ethyl (3R)-3-acetamidobutanoate (MW 173.21) provides differential hydrolytic stability compared to the methyl ester analog methyl (3R)-3-acetamidobutanoate (CAS 72569-99-4, MW 159.18), enabling orthogonal deprotection strategies in multi-step syntheses [1]. The increased steric bulk and lipophilicity of the ethyl group (calculated LogP differences) modulate both reaction kinetics during hydrolysis and partitioning behavior during extraction and purification [2].

Protecting group strategy Ester hydrolysis Orthogonal deprotection

N-Protection Strategy: Acetamido vs. Free Amino Functionality in Downstream Transformations

The acetamido protecting group in ethyl (3R)-3-acetamidobutanoate serves as a stable N-protection strategy that is orthogonal to base-labile protecting groups (e.g., Fmoc) and acid-labile groups (e.g., Boc) commonly employed in peptide and peptidomimetic synthesis [1]. This contrasts with the free amino analog (3R)-3-aminobutanoate esters, which require additional protection steps before use in multi-step sequences and exhibit different solubility and stability profiles [2].

N-protecting group Beta-amino acid synthesis Peptidomimetic

Optimal Procurement and Application Scenarios for Ethyl (3R)-3-Acetamidobutanoate Based on Verifiable Differentiation Evidence


Asymmetric Synthesis of Enantiopure Beta-Amino Acids and Beta-Peptides

Ethyl (3R)-3-acetamidobutanoate serves as a direct precursor for enantiopure beta-amino acids via selective ester hydrolysis or transesterification. The crystallographically verified (R)-configuration [1] ensures that downstream beta-peptides and beta-lactam antibiotics are constructed with predictable stereochemical integrity, as demonstrated in the Rh-catalyzed asymmetric hydrogenation of beta-acetamido acrylate substrates [2]. This application is particularly relevant for medicinal chemistry programs targeting conformationally constrained peptidomimetics and beta-turn inducers [3].

Chiral Building Block for Beta-Lactam Antibiotic Scaffold Construction

The (3R)-stereocenter and protected amino functionality of this compound align with the stereochemical requirements of beta-lactam antibiotic cores. Enantiopure beta-amino acids derived from ethyl (3R)-3-acetamidobutanoate are crucial structural features of numerous biologically active natural products and serve as essential building blocks for beta-lactam synthesis [1]. The high enantiomeric purity and crystallographically confirmed absolute configuration [2] mitigate the risk of diastereomer formation during cyclization steps.

Solid-Form Screening and Crystallization Process Development

The established single-crystal unit cell parameters (monoclinic, P2(1), a=7.7976 Å, b=7.8288 Å, c=8.9791 Å, β=90.331°) [1] provide a reference standard for polymorph screening and solid-form identification. This crystallographic data supports patent applications for crystalline forms and enables quality-by-design (QbD) approaches in process chemistry where consistent solid-state properties are required for formulation and manufacturing.

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

The combination of an acid/base-stable acetamido group with a selectively hydrolyzable ethyl ester enables orthogonal deprotection sequences in complex molecule assembly [1]. This functionality is particularly valuable when synthetic routes require temporary masking of the carboxylic acid while preserving N-protection, or when the ethyl ester must be selectively cleaved in the presence of other ester moieties (e.g., tert-butyl or benzyl esters) [2].

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